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Compound of Interest

Compound Name: Gallacetophenone

Cat. No.: B154301

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gallacetophenone (CAS No. 528-
21-2), a trihydroxyacetophenone with significant potential in dermatological and pharmaceutical
applications. This document details its chemical and physical properties, provides a detailed
experimental protocol for its synthesis, and explores its primary biological mechanism of action
as a tyrosinase inhibitor.

Core Compound Identification and Properties

Gallacetophenone, systematically named 1-(2,3,4-trihydroxyphenyl)ethanone, is an acetyl
derivative of pyrogallol.[1] Its core chemical identifiers and physical properties are summarized
below for quick reference.

Table 1: Chemical Identifiers for Gallacetophenone
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Identifier Value
CAS Number 528-21-2[1][2][3]
IUPAC Name 1-(2,3,4-Trihydroxyphenyl)ethanone[1]
2',3",4'-Trihydroxyacetophenone, Alizarin Yellow
Synonyms
C, 4-Acetylpyrogallol[2][3]
Molecular Formula CsHsO4[1][2][3]
Molecular Weight 168.15 g/mol [2][3]
SMILES CC(=0)C1=C(C(=C(C=C1)0)0O)O
inChi INChI=1S/C8H804/c1-4(9)5-2-3-
n
6(10)8(12)7(5)11/h2-3,10-12H,1H3[1]
InChiKey XIROXSOOOAZHLL-UHFFFAOYSA-N[1]

Table 2: Physicochemical and Spectral Properties of Gallacetophenone

Property Value
Physical State White to brownish-gray crystalline powder[2]
Melting Point 171-173 °C[1][2]

N Soluble in 600 parts cold water; more soluble in
Solubility

hot water, alcohol, and ether[2]

UV Absorption Maxima (in Methanol) 237 nm (g = 8560), 296 nm (¢ = 12,500)[2]
Absorption Wavelength (in Methanol) 291 nm (¢ = 12,500)[4]

Synthesis of Gallacetophenone

Gallacetophenone can be synthesized via the Nencki reaction, which involves the acylation of
a phenol (in this case, pyrogallol) with an acid anhydride using a Lewis acid catalyst.[1]

Experimental Protocol: Synthesis from Pyrogallol
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This protocol is adapted from established methods for the synthesis of phenolic ketones.
Objective: To synthesize Gallacetophenone from pyrogallol and acetic anhydride.

Materials:

Pyrogallol

e Zinc chloride (fused and powdered)

» Glacial acetic acid

o Acetic anhydride (95%)

» Deionized water

 Sulfur dioxide (for saturation of crystallization water)
e Round-bottomed flask (250 mL)

» Reflux condenser with a calcium chloride tube

e QOil bath

e Mechanical stirrer

e Ice water bath

Suction filtration apparatus (e.g., Buchner funnel)
Procedure:

o Catalyst Preparation: In a 250-mL round-bottomed flask, dissolve 28 g of freshly fused and
powdered zinc chloride in 38 mL of glacial acetic acid by heating in an oil bath at 135-140°C.

» Addition of Reagents: To the clear solution, add 40 g of 95% acetic anhydride, followed by
the addition of 50 g of distilled pyrogallol in one portion.
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e Reaction: Heat the mixture at 140-145°C for 45 minutes with frequent and vigorous shaking.
It is critical not to exceed 150°C to avoid the formation of resinous byproducts.

o Work-up: Remove the unreacted acetic anhydride and acetic acid by distillation under
reduced pressure.

» Precipitation: Break up the resulting red-brown solid cake and add 300 mL of water. Stir the
mixture mechanically for several minutes.

« |solation: Cool the mixture in an ice water bath to precipitate the crude product. Filter the
solid with suction and wash it with cold water.

 Purification: Recrystallize the crude material (typically 45-50 g) from 500 mL of boiling water
that has been saturated with sulfur dioxide.

e Drying: Collect the resulting straw-colored needles by filtration and dry them to obtain pure
Gallacetophenone.

Synthesis Workflow Diagram

Click to download full resolution via product page
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Caption: Chemical synthesis workflow for Gallacetophenone.

Biological Activity and Mechanism of Action

The primary biological activity of Gallacetophenone relevant to drug development and
cosmetics is its ability to inhibit melanogenesis, the process of melanin production.[5][6][7] This
makes it a compound of interest for skin-whitening formulations and for treating
hyperpigmentation disorders.

Mechanism: Tyrosinase Inhibition

Melanogenesis is a complex pathway where the enzyme tyrosinase plays a rate-limiting role.[5]
Tyrosinase catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-DOPA and
the subsequent oxidation of L-DOPA to dopaquinone.[8] Dopaquinone then serves as a
precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (red-
yellow pigment).[9]

Gallacetophenone acts as a potent inhibitor of tyrosinase.[5][7] Molecular docking studies
have revealed that it binds effectively to the active site of the enzyme. This binding is stabilized
by a combination of hydrophobic interactions with amino acid residues such as His367, 11e368,
and Val377, and hydrogen bonding with Ser380.[6][7] By occupying the active site,
Gallacetophenone prevents the substrate (L-tyrosine) from binding, thereby halting the
melanin synthesis cascade.[5][10]

Signaling Pathway Diagram
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Caption: Inhibition of the melanogenesis pathway by Gallacetophenone.

Experimental Protocol: In Vitro Tyrosinase Inhibition
Assay

This protocol provides a standardized method to quantify the inhibitory effect of
Gallacetophenone on mushroom tyrosinase activity, a common model for human tyrosinase.

Objective: To determine the ICso value of Gallacetophenone for mushroom tyrosinase.
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Principle: The assay measures the activity of tyrosinase by monitoring the formation of
dopachrome from the oxidation of a substrate (L-DOPA or L-Tyrosine). Dopachrome has a
strong absorbance at approximately 475-492 nm.[8][11][12] An inhibitor will reduce the rate of
dopachrome formation, which is quantified spectrophotometrically.

Materials:

Mushroom Tyrosinase (e.g., 1000 U/mL stock solution)

e L-DOPA (e.g., 2.0 mM solution)

e Phosphate buffer (e.g., 50 mM, pH 6.8)

» Gallacetophenone (test inhibitor, prepared in a series of concentrations)
» Kaojic acid (positive control inhibitor)

e 96-well microtiter plates

» Microplate reader capable of measuring absorbance at 475 nm
Procedure:

o Preparation of Reagents:

o Prepare stock solutions of L-DOPA, mushroom tyrosinase, Gallacetophenone, and kojic
acid in the phosphate buffer.

o Create a serial dilution of Gallacetophenone and kojic acid to test a range of
concentrations.

o Assay Setup (in a 96-well plate):

o Test Wells: Add 25 L of the sample solution (Gallacetophenone at various
concentrations), 50 pL of 2.0 mM L-DOPA, and 50 pL of 50 mM phosphate buffer.[12]

o Control Wells (No Inhibitor): Add 25 pL of phosphate buffer instead of the sample solution,
50 pL of L-DOPA, and 50 pL of phosphate buffer.
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o Blank Wells: To correct for background absorbance, prepare wells with the sample and L-
DOPA but replace the enzyme solution with buffer.[12]

o Enzyme Initiation: Initiate the reaction by adding 75 L of the mushroom tyrosinase solution
(e.g., final activity of 100 U/mL) to each well.[12]

e |ncubation and Measurement:

o Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-
20 minutes).[8][12]

o Measure the absorbance of each well at 475 nm using a microplate reader.
 Calculation of Inhibition:

o Calculate the percentage of tyrosinase inhibition for each concentration of
Gallacetophenone using the following formula: % Inhibition = [(A_control - A_sample) /
A_control] x 100 Where A_control is the absorbance of the control well and A_sample is
the absorbance of the test well (corrected for blank).

e ICso Determination:
o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Determine the ICso value, which is the concentration of Gallacetophenone that causes
50% inhibition of tyrosinase activity, from the dose-response curve.

Conclusion

Gallacetophenone is a well-characterized compound with a straightforward synthesis and a
defined mechanism of biological action. Its proven efficacy as a tyrosinase inhibitor makes it a
strong candidate for further investigation in drug development for hyperpigmentation disorders
and as an active ingredient in the cosmetics industry. The protocols and data presented in this
guide serve as a foundational resource for researchers and scientists working with this
promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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